molecular formula C9H9NO3S B427565 2-[(2-Amino-2-oxoethyl)thio]benzoic acid CAS No. 197236-53-6

2-[(2-Amino-2-oxoethyl)thio]benzoic acid

Cat. No. B427565
M. Wt: 211.24g/mol
InChI Key: CTLJJQVIQIPRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Amino-2-oxoethyl)thio]benzoic acid” is a biochemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-2-oxoethyl)thio]benzoic acid” consists of a benzoic acid group attached to an amino-oxoethylthio group . This structure contributes to its unique chemical properties.


Physical And Chemical Properties Analysis

“2-[(2-Amino-2-oxoethyl)thio]benzoic acid” is predicted to have a melting point of 177.68°C and a boiling point of approximately 446.9°C at 760 mmHg . Its density is predicted to be around 1.4 g/cm³, and it has a refractive index of n20D 1.65 .

Scientific Research Applications

  • Polymorphism and Cocrystal Salt Formation : A study on 2-((2,6-Dichlorophenyl)amino)benzoic acid, a potential non-steroidal anti-inflammatory drug and an analog of "2-[(2-Amino-2-oxoethyl)thio]benzoic acid", focused on its polymorphism. This research is significant for understanding the crystalline forms of such compounds, which can influence their pharmaceutical applications (Zhoujin et al., 2022).

  • Cadmium (II) Complex Formation : Another study involved the synthesis of a cadmium (II) complex using a similar compound. This research is relevant for the development of new materials and the study of their biological activities (Jaber, Kyhoiesh, & Jawad, 2021).

  • Redox-Annulations in Organic Synthesis : The application in organic synthesis, particularly in redox-neutral annulations to create structures related to natural products, was explored using a compound similar to "2-[(2-Amino-2-oxoethyl)thio]benzoic acid" (Zhu, Chandak, & Seidel, 2018).

  • Novel Fluorescence Probes for Reactive Oxygen Species Detection : A study on the development of fluorescence probes for detecting reactive oxygen species utilized a derivative of benzoic acid. These probes are crucial for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).

  • Spectrophotometry Determination of Palladium in Catalysts : The use of a similar compound in spectrophotometric determination of palladium in catalysts highlights its importance in analytical chemistry and material science (Wang & Tang, 1996).

  • Synthesis of Amino Acid Derivatives : Research on creating new amino acid derivatives of benzenesulfonyl chloride has implications in pharmaceuticals and medicinal chemistry. The study provides insights into the structural and chemical properties of these derivatives (Riabchenko et al., 2020).

  • Nonsteroidal Anti-inflammatory Drugs Synthesis : A study synthesized and evaluated the anti-inflammatory activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, indicating potential pharmaceutical applications (Lynch et al., 2006).

  • Corrosion Inhibitor Studies : Benzothiazole derivatives were synthesized to study their corrosion-inhibiting effects against steel in acidic solutions, demonstrating the compound's utility in industrial applications (Hu et al., 2016).

properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLJJQVIQIPRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-2-oxoethyl)thio]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Stasevych, V Zvarych, O Yaremkevych… - Acta Chimica …, 2022 - researchgate.net
The synthesis of new N-(9, 10-dioxo-9, 10-dihydroanthracen-1 (2)-yl)-2-(R-thio) acetamides was carried out using reaction of 2-chloro-N-(9, 10-dioxo-9, 10-dihydroanthracene-1 (2)-yl) …
Number of citations: 5 www.researchgate.net

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